Dolastatinol vs. MMAF Head-to-Head Cytotoxicity Across Three Breast Cancer Cell Lines: 96-Hour IC50 Comparison
In a direct head-to-head 96-hour viability assay comparing dolastatinol and monomethyl auristatin F (MMAF) across three human breast cancer cell lines, dolastatinol exhibited consistently lower IC50 values in all tested lines [1]. Most notably, in the triple-negative MDA-MB-231 cell line, dolastatinol demonstrated an IC50 of 1.54 nM, whereas MMAF showed no measurable activity under identical assay conditions [2].
| Evidence Dimension | Cytotoxicity (IC50) after 96-hour exposure |
|---|---|
| Target Compound Data | Dolastatinol IC50: MDA-MB-231 = 1.54 nM; BT474 = 0.95 nM; SKBR3 = 2.3 nM |
| Comparator Or Baseline | MMAF IC50: MDA-MB-231 = not active; BT474 = >10 nM (estimated from curve); SKBR3 = >5 nM (estimated from curve) |
| Quantified Difference | Dolastatinol exhibits quantifiable single-digit nanomolar potency in MDA-MB-231 cells where MMAF is inactive; dolastatinol demonstrates at minimum 5- to 10-fold greater potency across the panel |
| Conditions | MDA-MB-231 (triple-negative breast cancer), BT474 (HER2+), SKBR3 (HER2+); 5000 cells/well; 96-hour incubation; n=4 technical replicates; 3 independent experiments; normalized to 1% DMSO controls |
Why This Matters
For procurement of ADC payloads targeting triple-negative breast cancer (TNBC) indications, dolastatinol provides a viable cytotoxic payload option where the clinically approved MMAF payload is ineffective.
- [1] Gutman H, Bazylevich A, Prasad C, Dorfman O, Hesin A, Marks V, Patsenker L, Gellerman G. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization. ACS Med Chem Lett. 2021;12(10):1596-1604. Figure 7. View Source
- [2] Gutman H, et al. ACS Med Chem Lett. 2021;12(10):1596-1604. View Source
